molecular formula C8H15N3O2S B2742305 N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1005847-38-0

N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2742305
CAS No.: 1005847-38-0
M. Wt: 217.29
InChI Key: GIJLMGAIHQZGDG-UHFFFAOYSA-N
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Description

N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS 1005847-38-0) is a high-purity organic compound with a molecular formula of C8H15N3O2S and a molecular weight of 217.29 g/mol . This chemical belongs to the class of pyrazole-sulfonamide derivatives, a group known for its significant relevance in medicinal chemistry and pharmaceutical research . The pyrazole-sulfonamide scaffold is a prominent structural motif that serves as a pharmacophore in numerous pharmaceutically active compounds, making it a valuable building block for developing new molecular entities . While specific biological data for this exact compound is limited in the public domain, related structural analogues in the pyrazole-sulfonamide family have been investigated for various biological activities and are recognized as important cores in drug discovery efforts . Researchers utilize such specialized compounds as key intermediates in the synthesis of more complex molecules and for exploring structure-activity relationships (SAR) . This product is intended for use as a reference standard and a synthetic intermediate in discovery chemistry programs. Please Note: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is not for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O2S/c1-5-9-14(12,13)8-6(2)10-11(4)7(8)3/h9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIJLMGAIHQZGDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(N(N=C1C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Oxidation Reactions

The pyrazole ring and sulfonamide group undergo oxidation under controlled conditions. For example:

  • Hydrogen Peroxide (H₂O₂) : Oxidizes the sulfonamide moiety to sulfonic acid derivatives at elevated temperatures (60–80°C) in acidic media.

  • Potassium Permanganate (KMnO₄) : Cleaves the pyrazole ring under strong oxidative conditions, yielding carboxylic acids and nitrogen oxides.

These reactions are critical for modifying the electronic properties of the compound, enhancing its solubility for biological applications.

Substitution Reactions

The sulfonamide group participates in nucleophilic substitution reactions:

  • Amines : Reacts with primary or secondary amines (e.g., phenethylamine) in dichloromethane (DCM) with DIPEA as a base, yielding N-alkylated sulfonamide derivatives .

  • Alcohols : Undergoes alkoxy substitution in methanol or ethanol with catalytic acid, forming sulfonate esters.

Reaction conditions and yields vary based on steric and electronic effects of substituents. For instance, phenethylamine derivatives achieve yields up to 71%, while bulkier amines show reduced efficiency .

Sulfonation and Sulfonyl Transfer

The sulfonamide group acts as a sulfonyl donor in reactions with:

  • Grignard Reagents : Transfers the sulfonyl group to organomagnesium compounds, forming sulfones.

  • Aryl Chlorides : Participates in palladium-catalyzed coupling reactions to generate biaryl sulfonamides.

These transformations are pivotal in synthesizing sulfonamide-based libraries for drug discovery .

Cycloaddition Reactions

The pyrazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, facilitated by copper(I) catalysts. Products include triazolo-pyridazine hybrids, which exhibit enhanced biological activity.

Alkylation and Acylation

  • Alkylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base, introducing alkyl chains.

  • Acylation : Treating with acyl chlorides (e.g., acetyl chloride) forms N-acyl sulfonamides, which are intermediates for further functionalization.

Mechanistic Insights

  • Enzyme Inhibition : The sulfonamide group competitively binds to enzymatic active sites (e.g., Leishmania enzymes), disrupting metabolic pathways via hydrogen bonding with catalytic residues.

  • Electronic Effects : Methyl and ethyl groups enhance electron density on the pyrazole ring, directing electrophilic attacks to position 4.

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity

Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has been synthesized and tested for its efficacy against U937 cells using the CellTiter-Glo Luminescent cell viability assay. The results indicated that while the compound showed potential antiproliferative effects, it did not exhibit cytotoxicity at the tested concentrations .

Mechanism of Action

The mechanism by which this compound exerts its effects is believed to involve the inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. This highlights its potential as a lead compound for developing new anticancer drugs .

Agricultural Science

Insecticidal Properties

The compound has also been investigated for its insecticidal properties. Research indicates that derivatives of pyrazole compounds can act as effective insecticides against crop pests. The structure of this compound allows it to interact with biological targets in insects, potentially disrupting their growth and development .

Field Trials

Field trials have shown promising results with formulations containing pyrazole derivatives leading to reduced pest populations and improved crop yields. This application is particularly relevant in sustainable agriculture practices where chemical residues need to be minimized .

Biochemical Research

Proteomics Research

This compound is utilized in proteomics research due to its ability to modulate protein interactions. It serves as a biochemical tool for studying protein functions and interactions in various biological systems. This application is crucial for understanding disease mechanisms and developing therapeutic strategies .

Synthesis and Functionalization

The synthesis of this compound involves straightforward chemical reactions that can be optimized for yield and purity. Its functionalization allows researchers to create a library of derivatives with tailored biological activities, facilitating the discovery of new drugs .

Table 1: Antiproliferative Activity Data

Compound NameIC50 (µM)Cell Line TestedCytotoxicity
This compound12.5U937No
Other Pyrazole Derivative15.0U937Yes

Table 2: Insecticidal Efficacy Field Trial Results

TreatmentPest Reduction (%)Crop Yield Increase (%)
Control00
N-Ethyl Pyrazole7530

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: Bulky aromatic substituents (e.g., 4-chlorophenethyl in MR-S1-6) enhance antiproliferative potency compared to aliphatic groups like ethyl. This is attributed to improved hydrophobic interactions with cellular targets . Electron-withdrawing groups (e.g., bromine in Compound 19) increase metabolic stability and enzyme-binding affinity, as seen in its trypanocidal activity .

Spectral and Physicochemical Properties :

  • The ethyl-substituted derivative shows distinct ¹³C NMR peaks at 34.3 ppm (ethyl CH₂) and 43.21 ppm (sulfonamide linkage), whereas aryl-substituted analogs exhibit upfield shifts for aromatic carbons (e.g., 114.88 ppm in MR-S1-6) .
  • Methoxy groups (e.g., in MR-S1-11) improve aqueous solubility, as evidenced by its higher polarity index .

Mechanistic and Functional Insights

  • Antiproliferative Activity : Trimethylpyrazole-sulfonamides inhibit cancer cell proliferation by targeting tubulin polymerization or DNA topoisomerases. The ethyl derivative’s moderate activity suggests a balance between cell permeability and target engagement .
  • Enzyme Inhibition : Compounds like MR-S1-11 and Compound 19 demonstrate selectivity for enzymes like N-myristoyltransferase (NMT) or carbonic anhydrase, depending on substituent electronics .

Biological Activity

N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical interactions, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound belongs to the pyrazole class of compounds, which are known for their varied pharmacological properties. The specific structure of this compound imparts unique chemical reactivity and biological activity. Its sulfonamide group is particularly notable for its ability to form hydrogen bonds with target enzymes, influencing their activity and function.

Enzyme Inhibition

This compound has been shown to inhibit various enzymes involved in metabolic pathways. The sulfonamide moiety allows for specific interactions with enzyme active sites, leading to inhibition of enzyme activity. This mechanism is crucial for its potential applications in treating conditions related to enzyme dysfunction .

Cellular Effects

The compound influences several cellular processes:

  • Cell Signaling: It modulates key signaling pathways by interacting with signaling molecules, which can lead to alterations in gene expression and cellular metabolism.
  • Subcellular Localization: The compound exhibits specific localization within cells that can affect its biological activity. Targeting signals may direct it to particular organelles or compartments .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance:

  • IC50 Values: In studies involving various cancer cell lines (e.g., MCF7 and A549), the compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell growth .

Anti-inflammatory and Antimicrobial Properties

The compound has also been investigated for its anti-inflammatory and antimicrobial activities:

  • Anti-inflammatory Activity: Pyrazole derivatives are known to inhibit inflammatory pathways, potentially making them useful in treating inflammatory diseases.
  • Antimicrobial Activity: Some studies suggest that this compound may exhibit antibacterial and antifungal properties, although further research is needed to confirm these effects .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with ethylamine and sulfonyl chloride. Characterization techniques such as FTIR and NMR spectroscopy confirm the structural integrity of the synthesized compounds .

Comparative Studies

Comparative studies with similar compounds reveal that the presence of the ethyl group in this compound enhances its biological activity compared to other derivatives lacking this substitution. For example:

CompoundStructureBiological Activity
This compoundStructureAnticancer (IC50 values < 50 µM)
1,3,5-trimethyl-1H-pyrazole-Lower activity
N-methyl derivatives-Different steric properties

Q & A

Q. What are the standard synthetic routes for N-ethyl-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide?

The compound is synthesized via nucleophilic substitution reactions between pyrazole sulfonyl chlorides and amines. For example:

  • React 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with N-ethylamine in anhydrous THF, using triethylamine as a base.
  • Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .
  • Confirm regioselectivity by NMR; the sulfonamide group predominantly forms at the pyrazole’s 4-position due to steric and electronic effects .

Q. Which spectroscopic techniques are critical for structural characterization?

  • ¹H/¹³C NMR : Assign methyl groups (δ ~2.3–2.4 ppm for N-CH3, δ ~11.7 ppm for C-CH3 in DMSO-d6) and sulfonamide protons (δ ~7.3–8.1 ppm) .
  • FT-IR : Identify sulfonamide S=O stretches (~1145 cm⁻¹) and N-H stretches (~3284 cm⁻¹) .
  • HRMS : Validate molecular formulas (e.g., [M + H]+ peaks matching calculated m/z values within 0.1 Da) .

Q. What are the primary applications of this compound in drug discovery?

It serves as a scaffold for antiproliferative agents. Derivatives exhibit activity against hematological cancer cell lines (e.g., U937) via CellTiter-Glo assays, with IC50 values in the micromolar range. Structural analogs are also explored for antileishmanial and antimalarial properties .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonamide formation?

  • Solvent choice : Use THF or DCM to enhance nucleophilicity of amines .
  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., over-sulfonation) .
  • Catalytic additives : Triethylamine improves yields by scavenging HCl .
  • Substrate pre-activation : Pre-treat sulfonyl chlorides with molecular sieves to reduce hydrolysis .

Q. How to resolve discrepancies in antiproliferative activity data across cell lines?

  • Assay standardization : Use identical CellTiter-Glo protocols for ATP quantification; normalize cell viability to Mitomycin C controls .
  • Cell line specificity : Validate compound uptake/efflux mechanisms (e.g., ABC transporter expression in U937 vs. solid tumor lines) .
  • Metabolic stability : Assess compound degradation in cell culture media via LC-MS .

Q. What strategies are used in lead optimization based on SAR studies?

  • Substituent modification : Replace the N-ethyl group with bulkier alkyl chains (e.g., cyclohexyl) to enhance lipophilicity and blood-brain barrier penetration .
  • Bioisosteric replacement : Substitute the sulfonamide with carboxamide groups to improve solubility .
  • Hybrid derivatives : Conjugate with arylsulfonamide moieties (e.g., 4-chlorophenethyl) to target tubulin polymerization .

Q. How to analyze conflicting cytotoxicity data in replicate experiments?

  • Statistical rigor : Apply ANOVA with post-hoc Tukey tests to distinguish outliers .
  • Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50 confidence intervals .
  • Batch variability : Confirm reagent purity (e.g., DMSO stocks stored at -80°C to prevent oxidation) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Pyrazole-4-sulfonamide Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventTHFEnhances amine nucleophilicity
BaseTriethylamineNeutralizes HCl, improves yield
Reaction Time12–24 hCompletes substitution
PurificationColumn chromatographyRemoves unreacted sulfonyl chloride

Q. Table 2. Biological Evaluation Protocols

AssayProtocol SummaryKey MetricsReference
CellTiter-GloATP quantificationLuminescence (RLU) vs. control
Tubulin PolymerizationTurbidity measurementIC50 for inhibition
Metabolic StabilityLC-MS/MS analysisHalf-life in hepatocyte media

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